2-(1H-Pyrrol-1-yl)propanenitrile
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Overview
Description
2-(1H-Pyrrol-1-yl)propanenitrile, also known as 3-(1H-Pyrrol-1-yl)propanenitrile, is an organic compound with the molecular formula C7H8N2. It is a colorless liquid or solid that is soluble in common organic solvents such as ethanol and chloroform. This compound is used as an intermediate in organic synthesis and can form complexes with metal ions, making it useful in catalytic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(1H-Pyrrol-1-yl)propanenitrile involves the reaction of ethylenediamine with cyanoacetic ester to form ethylene pyrrole, which is then further reacted to produce this compound . The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrrol-1-yl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyrrole derivatives.
Scientific Research Applications
2-(1H-Pyrrol-1-yl)propanenitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Research into its potential therapeutic applications, such as in the development of new drugs, is ongoing.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(1H-Pyrrol-1-yl)propanenitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic reactions. These interactions can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(1H-Pyrrol-1-yl)propanenitrile include:
2-(1H-Pyrazol-1-yl)pyridine: Known for its use in C-H functionalization reactions.
2-(1H-Pyrrol-1-yl)aniline: Used in oxidative cyclization reactions to form pyrroloquinoxalines.
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanenitrile: Utilized in early discovery research.
Uniqueness
What sets this compound apart is its versatility in forming complexes with metal ions and its wide range of applications in various fields of research and industry. Its ability to participate in multiple types of chemical reactions makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C7H8N2 |
---|---|
Molecular Weight |
120.15 g/mol |
IUPAC Name |
2-pyrrol-1-ylpropanenitrile |
InChI |
InChI=1S/C7H8N2/c1-7(6-8)9-4-2-3-5-9/h2-5,7H,1H3 |
InChI Key |
GMILVEFNXFXKGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)N1C=CC=C1 |
Origin of Product |
United States |
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